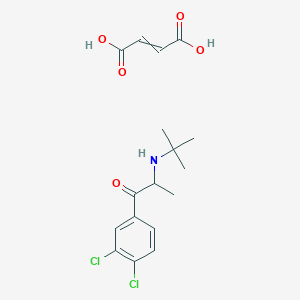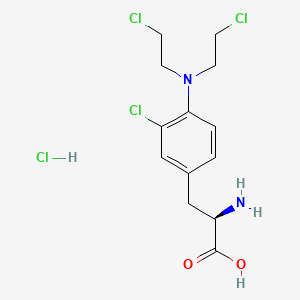
3-Chloro-D-Melphalan Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-D-Melphalan Hydrochloride is a synthetic compound with the molecular formula C13H17Cl3N2O2·HCl and a molecular weight of 376.106 g/mol It is a derivative of melphalan, a well-known alkylating agent used in chemotherapy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-D-Melphalan Hydrochloride typically involves the chlorination of melphalan. The process begins with the protection of the amino group of melphalan, followed by chlorination using thionyl chloride or phosphorus pentachloride. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
3-Chloro-D-Melphalan Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
科学的研究の応用
3-Chloro-D-Melphalan Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
3-Chloro-D-Melphalan Hydrochloride exerts its effects primarily through alkylation. It binds to the N7 position of guanine in DNA, causing inter-strand cross-links that disrupt DNA synthesis and transcription. This leads to cytotoxicity in both dividing and non-dividing tumor cells . The compound is taken up by tumor cells via a neutral amino acid active pathway shared by leucine .
類似化合物との比較
Similar Compounds
Melphalan: The parent compound, used widely in chemotherapy.
Busulfan: Another alkylating agent used in bone marrow transplantation.
Chlorambucil: Similar in structure and used in the treatment of chronic lymphocytic leukemia.
Uniqueness
3-Chloro-D-Melphalan Hydrochloride is unique due to its specific chlorination, which may enhance its reactivity and efficacy compared to its parent compound, melphalan .
特性
分子式 |
C13H18Cl4N2O2 |
|---|---|
分子量 |
376.1 g/mol |
IUPAC名 |
(2R)-2-amino-3-[4-[bis(2-chloroethyl)amino]-3-chlorophenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17Cl3N2O2.ClH/c14-3-5-18(6-4-15)12-2-1-9(7-10(12)16)8-11(17)13(19)20;/h1-2,7,11H,3-6,8,17H2,(H,19,20);1H/t11-;/m1./s1 |
InChIキー |
LKVDNEYWRBJUKY-RFVHGSKJSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)N(CCCl)CCCl.Cl |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)N(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


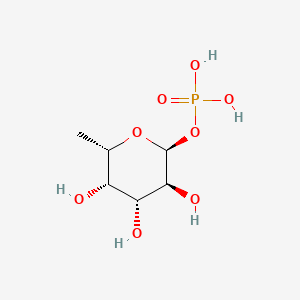
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
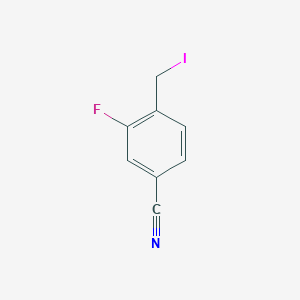
![Methyl pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B13850365.png)
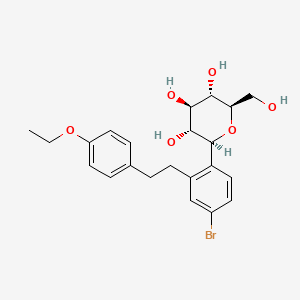
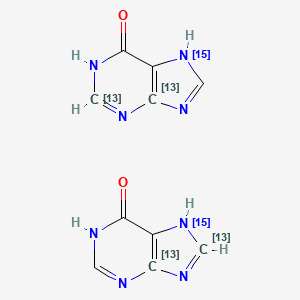
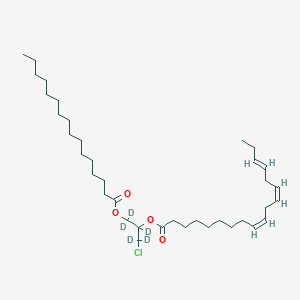
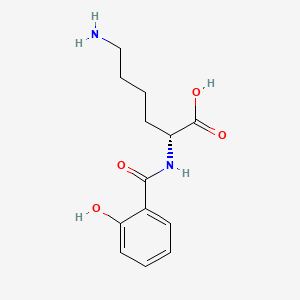
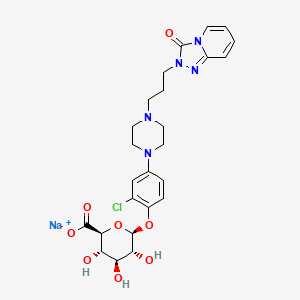

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)

